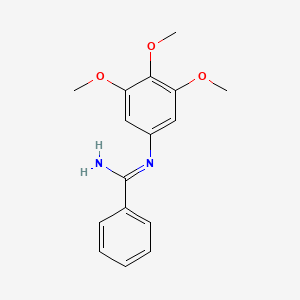

N-(3,4,5-Trimethoxyphenyl)benzamidine

Description

Properties

CAS No. |

23557-83-7 |

|---|---|

Molecular Formula |

C16H18N2O3 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide |

InChI |

InChI=1S/C16H18N2O3/c1-19-13-9-12(10-14(20-2)15(13)21-3)18-16(17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,17,18) |

InChI Key |

OXKDCFVNMZBKRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Directed Synthesis of N-(3,4,5-Trimethoxyphenyl)benzamidine: Mechanistic Pathways and Validated Protocols

Executive Summary

N-arylbenzamidines are critical pharmacophores and versatile synthetic intermediates in the development of bioactive heterocycles, including xanthines, quinazolines, and anticancer resveratrol analogues[1][2][3]. Specifically, N-(3,4,5-trimethoxyphenyl)benzamidine (CAS 23557-83-7)[4] serves as a highly functionalized precursor where the electron-rich trimethoxy-substituted aromatic ring significantly influences downstream cyclization kinetics. This technical whitepaper critically evaluates the synthetic pathways for this compound, details the thermodynamic and kinetic rationale behind catalyst selection, and provides a self-validating experimental protocol designed for high-yield pharmaceutical development.

Mechanistic Evaluation of Synthetic Pathways

The construction of the C–N bond in N-arylbenzamidines can be approached via two primary disconnections: the cross-coupling of an aryl halide with a benzamidine, or the nucleophilic addition of an aniline to a benzonitrile.

Pathway A: Copper-Catalyzed Ullmann-Type C–N Coupling

The modern standard for synthesizing highly substituted N-arylbenzamidines utilizes a copper-catalyzed cross-coupling between benzamidine hydrochloride and an aryl halide (e.g., 3,4,5-trimethoxyphenyl iodide) [1][5].

Causality of Reagents:

-

Catalyst (CuI): Copper(I) iodide acts as the transition metal catalyst. It undergoes oxidative addition into the Ar–I bond. The choice of CuI over Pd-based catalysts prevents competitive dehalogenation and significantly reduces process costs[1].

-

Base (Cs₂CO₃): Cesium carbonate is essential for neutralizing the benzamidine hydrochloride salt and facilitating the transmetalation step. Its soft basicity prevents unwanted side reactions like the hydrolysis of the aryl iodide, which is a common failure point when using harder bases like NaOH.

-

Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively stabilizes the Cu(I) intermediates and partially dissolves the inorganic base, ensuring a homogeneous catalytic cycle at 90 °C[1].

Pathway B: Lewis Acid-Mediated Nitrile Addition

An alternative route involves the direct addition of 3,4,5-trimethoxyaniline to benzonitrile, mediated by strong Lewis acids such as TiCl₄ or SnCl₄[6].

Causality of Reagents:

-

Activation: The nitrile carbon is inherently a poor electrophile. Coordination of the nitrogen lone pair to TiCl₄ drastically lowers the LUMO of the nitrile, making it highly susceptible to nucleophilic attack[6].

-

Nucleophile: The 3,4,5-trimethoxy groups are strongly electron-donating via resonance, increasing the nucleophilicity of the aniline nitrogen. However, steric hindrance from the meta-methoxy groups requires elevated temperatures (100 °C) to drive the reaction to completion[6].

Comparative Pathway Analysis

To guide synthetic planning and scale-up, the following table summarizes the operational metrics of both pathways.

| Metric | Pathway A (Cu-Catalyzed) | Pathway B (Lewis Acid) |

| Primary Reactants | Benzamidine HCl + 3,4,5-Trimethoxyphenyl Iodide | 3,4,5-Trimethoxyaniline + Benzonitrile |

| Catalyst | CuI (20 mol%) | TiCl₄ or SnCl₄ (Equimolar/Catalytic) |

| Temperature | 90 °C | 100–110 °C |

| Reaction Time | 12–16 hours (Overnight) | 4–6 hours |

| Average Yield | 75–85% | 65–75% |

| Functional Group Tolerance | High (Mild base conditions) | Low (Strong Lewis acid degrades sensitive groups) |

| Purification Complexity | Moderate (Aqueous wash removes Cu salts) | High (Requires careful quenching of Ti/Sn salts) |

Visualizing the Synthetic Logic

Fig 1. Dual synthetic pathways for N-(3,4,5-Trimethoxyphenyl)benzamidine.

Self-Validating Experimental Protocol (Pathway A)

Given its superior functional group tolerance and higher yield, Pathway A is the recommended method for pharmaceutical development[1]. The following protocol is engineered with built-in validation checks to ensure reproducibility.

Reagent Preparation & Setup

-

Charge the Reactor: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add benzamidine hydrochloride (5.0 mmol, 0.78 g), 3,4,5-trimethoxyphenyl iodide (7.5 mmol, 2.20 g), CuI (1.0 mmol, 0.19 g), and Cs₂CO₃ (15.0 mmol, 4.89 g)[1].

-

Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.

-

Validation Check: The solid mixture should be free-flowing. Clumping indicates moisture, which will poison the Cu(I) catalyst and lead to hydrolysis of the aryl iodide.

-

-

Solvent Addition: Inject anhydrous DMF (10 mL) via syringe through a rubber septum.

Catalytic Coupling

-

Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously overnight (approx. 12–16 hours)[1].

-

Causality Check: The reaction mixture will transition from a pale suspension to a dark, opaque mixture. This color change is indicative of the formation of the active Cu-amidine complex and subsequent oxidative addition.

-

-

In-Process Monitoring: After 12 hours, sample 50 µL of the mixture, quench with water, extract with EtOAc, and spot on a TLC plate (Eluent: Hexane/EtOAc 1:1).

-

Validation Check: Disappearance of the aryl iodide spot (UV active, high Rf) confirms reaction completion.

-

Workup & Extraction

-

Quenching: Cool the reaction to room temperature. Slowly add 10 mL of distilled H₂O.

-

Causality Check: Water dissolves the unreacted Cs₂CO₃ and quenches the catalyst, halting any further side reactions.

-

-

Extraction: Add 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract. Repeat the organic extraction twice more (2 × 10 mL)[1].

-

Washing: Combine the organic phases and wash with H₂O (3 × 10 mL) followed by brine (1 × 10 mL)[1].

-

Causality Check: Multiple water washes are critical to completely partition and remove DMF, which otherwise co-elutes and complicates crystallization.

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Purification

-

Chromatography: Purify the crude material via silica gel column chromatography (Eluent gradient: Hexane to Hexane/EtOAc 7:3)[1].

-

Verification: The pure N-(3,4,5-trimethoxyphenyl)benzamidine is isolated as a solid. Verify identity via ¹H NMR (look for the characteristic singlet of the 9 methoxy protons around δ 3.8-3.9 ppm and the imine N-H stretch in IR).

Fig 2. Step-by-step experimental workflow for the Copper-catalyzed C-N coupling.

References

-

Title: Copper-Catalyzed Intramolecular C–H Amination: A New Entry to Substituted Xanthine Derivatives Source: Synthesis, 49(18), 4183-4190 (2017). URL: [Link]

-

Title: A Convenient, TiCl₄/SnCl₄-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines Source: ISRN Organic Chemistry, 2013 (2013). URL: [Link]

-

Title: Synthesis and cytotoxic activity of resveratrol-based compounds Source: Bioorganic & Medicinal Chemistry Letters, 18(11), 3358-3361 (2008). URL: [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. html.rhhz.net [html.rhhz.net]

- 4. N-(3,4,5-Trimethoxyphenyl)benzamidine CAS#: 23557-83-7 [chemicalbook.com]

- 5. Thieme E-Books & E-Journals - Synthesis / Issue [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Biological Activity of the N-(3,4,5-Trimethoxyphenyl)benzamidine Scaffold: A Technical Whitepaper on Target Engagement and Therapeutic Potential

Executive Summary

The N-(3,4,5-Trimethoxyphenyl)benzamidine scaffold represents a highly versatile and potent pharmacophore in modern medicinal chemistry and oncology drug development. By fusing the 3,4,5-trimethoxyphenyl (TMP) moiety—a well-documented structural element known for tubulin destabilization[1]—with a benzamidine group—a classic arginine mimetic utilized in serine protease inhibition—this structural hybrid achieves unique multi-target engagement.

The most prominent and extensively studied derivative of this class is N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC) , a polymethoxylated resveratrol analog. Unlike simple tubulin inhibitors, this specific scaffold demonstrates profound anti-proliferative activity through the direct inhibition of Ribonucleotide Reductase (RR) , making it a high-value candidate for overcoming chemotherapeutic resistance in hematological and solid malignancies[2],[3].

Structural Pharmacology & Target Engagement

The biological activity of the N-(3,4,5-Trimethoxyphenyl)benzamidine scaffold is dictated by its dual-pharmacophore nature:

-

The 3,4,5-Trimethoxyphenyl (TMP) Pharmacophore: The TMP ring is a privileged structure that selectively binds to the colchicine site at the α/β -tubulin interface. This interaction sterically hinders tubulin polymerization, leading to microtubule destabilization, loss of structural integrity, and mitotic arrest[1].

-

The Benzamidine Moiety: Benzamidines are basic, planar structures that carry a positive charge at physiological pH. They act as competitive inhibitors for trypsin-like serine proteases by anchoring into the deeply negatively charged S1 specificity pocket (typically interacting with Asp189).

-

The Hybrid Scaffold (e.g., KITC): When these moieties are combined and polymethoxylated, the primary biological activity shifts toward the inhibition of Ribonucleotide Reductase (RR)[2]. RR is the rate-limiting oxidoreductase responsible for the de novo conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step for DNA synthesis and repair[4].

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary mechanism of action for the polymethoxylated TMP-benzamidine scaffold is the in situ inhibition of Ribonucleotide Reductase. By blocking this enzyme, the compound induces a severe imbalance and depletion of intracellular deoxyribonucleoside triphosphate (dNTP) pools—specifically dATP and dTTP[2].

The depletion of these critical building blocks stalls the replication fork during the S-phase of the cell cycle. This induces severe replication stress, preventing DNA synthesis, and ultimately triggering caspase-dependent apoptosis in aggressive cancer lineages, such as promyelocytic leukemia and pancreatic carcinoma[5],[3].

Figure 1: Mechanism of action for RR inhibition by the TMP-benzamidine scaffold.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the TMP-benzamidine scaffold has been rigorously quantified across multiple highly aggressive, chemoresistant cell lines. The data highlights not only its standalone efficacy but its powerful synergistic potential when combined with standard-of-care antimetabolites[2],[5].

| Cell Line | Tissue Origin | IC50 (µM) | Cell Cycle Effect | Synergistic Agent |

| HL-60 | Promyelocytic Leukemia | ~10.0 - 15.0 | dNTP Depletion / Apoptosis | Cytarabine (Ara-C) |

| AsPC-1 | Pancreatic Carcinoma | 9.6 | G0/G1 Arrest & S-Phase Depletion | Gemcitabine |

| BxPC-3 | Pancreatic Carcinoma | 8.7 | G0/G1 Arrest & S-Phase Depletion | Gemcitabine |

Data compiled from in vitro growth inhibition assays following 7 days of incubation[2],[5].

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, target engagement must be proven functionally. Measuring isolated RR enzyme activity in vitro often fails to recapitulate the complex intracellular allosteric regulation of the enzyme. Therefore, quantifying the direct products of RR (dNTPs) in situ using High-Performance Liquid Chromatography (HPLC) provides a self-validating, highly accurate readout of target engagement[2].

Protocol: In Situ Ribonucleotide Reductase Activity Assay (HPLC-based dNTP pool measurement)

Step 1: Cell Culture & Compound Treatment

-

Action: Seed HL-60 or AsPC-1 cells at a density of 1×106 cells/mL. Treat with the TMP-benzamidine derivative (e.g., 5–40 µM) for 24 to 48 hours.

-

Causality: This specific timeframe is critical; it allows sufficient time for the compound to bind the intracellular target and for the cell to naturally exhaust its pre-existing, redundant dNTP pools through basal DNA synthesis attempts.

Step 2: Metabolic Quenching & Extraction

-

Action: Harvest the cells, wash twice with ice-cold PBS, and lyse the pellet using 10% Trichloroacetic Acid (TCA) on ice for 10 minutes. Centrifuge to separate the precipitate.

-

Causality: TCA serves a dual purpose. It rapidly precipitates cellular proteins (instantly halting all enzymatic activity, including nucleases) and creates a highly acidic environment that stabilizes the highly labile dNTPs, preventing phosphatase-mediated degradation prior to analysis.

Step 3: Neutralization

-

Action: Extract the acidic supernatant using a Freon-trioctylamine mixture (matrix) to neutralize the aqueous phase containing the dNTPs.

-

Causality: HPLC anion-exchange columns are highly sensitive to extreme pH levels. Neutralizing the sample is an absolute requirement to preserve the silica matrix of the column and ensure reproducible retention times.

Step 4: HPLC Analysis & Quantification

-

Action: Inject the neutralized extract onto a Partisil 10 SAX (Strong Anion Exchange) column. Elute the nucleotides using a linear gradient of ammonium phosphate buffer (pH 2.8 to 3.9). Measure UV absorbance at 254 nm.

-

Causality: The SAX column separates nucleotides based on their phosphate charge (mono-, di-, and triphosphates). By integrating the area under the peaks corresponding to dCTP, dTTP, dATP, and dGTP against a known standard curve, researchers can definitively prove that the compound successfully inhibited RR in situ.

Figure 2: Step-by-step workflow for in situ ribonucleotide reductase activity assay via HPLC.

Conclusion & Therapeutic Synergy

The N-(3,4,5-Trimethoxyphenyl)benzamidine scaffold is a formidable, multi-faceted pharmacophore. By effectively starving cancer cells of the dNTPs required for DNA replication, it halts tumor proliferation at the S-phase[2],[5]. More importantly, because it acts upstream of DNA polymerase, it exhibits profound synergistic effects when administered sequentially with standard antimetabolites like Arabinofuranosylcytosine (Ara-C) and Gemcitabine[2],[3]. This positions the scaffold as a critical asset in the ongoing effort to overcome chemotherapeutic resistance in both hematological malignancies and aggressive solid tumors.

References

-

Saiko P, et al. "N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine." International Journal of Oncology, 2007. URL:[Link]

-

Bernhaus A, et al. "Antitumor effects of KITC, a new resveratrol derivative, in AsPC-1 and BxPC-3 human pancreatic carcinoma cells." Investigational New Drugs, 2009. URL:[Link]

-

BRENDA Enzyme Database. "Information on EC 1.17.4.2 - ribonucleoside-triphosphate reductase (thioredoxin)." URL:[Link]

-

ACS Publications. "Novel Benzylidene-9(10H)-anthracenones as Highly Active Antimicrotubule Agents. Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization." Journal of Medicinal Chemistry, 2003. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor effects of KITC, a new resveratrol derivative, in AsPC-1 and BxPC-3 human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Information on EC 1.17.4.2 - ribonucleoside-triphosphate reductase (thioredoxin) - BRENDA Enzyme Database [brenda-enzymes.org]

- 5. Antitumor effects of KITC, a new resveratrol derivative, in AsPC-1 and BxPC-3 human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(3,4,5-Trimethoxyphenyl)benzamidine: A Scrutiny of its Potential as a Colchicine-Site Tubulin Polymerization Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule network, a dynamic and essential component of the eukaryotic cytoskeleton, represents a cornerstone of modern cancer chemotherapy. Its disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide delves into the scientific rationale and experimental validation of N-(3,4,5-Trimethoxyphenyl)benzamidine as a potential tubulin polymerization inhibitor. Drawing from the well-established pharmacology of combretastatin analogues, we will explore the pivotal role of the 3,4,5-trimethoxyphenyl (TMP) moiety, which is fundamental to high-affinity binding at the colchicine site on β-tubulin.[1][2][3][4] This document provides a comprehensive framework, from the molecular mechanism of action to detailed, field-proven protocols for in vitro and cell-based characterization. It is designed to equip researchers with the necessary knowledge to investigate this, and structurally related compounds, as next-generation antimitotic agents.

The Rationale: Targeting Microtubule Dynamics in Oncology

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[5] Their constant state of flux, known as dynamic instability, is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[6][7] This process involves rapid polymerization (growth) and depolymerization (shrinkage) of microtubule filaments. Interference with this delicate equilibrium is a clinically validated strategy to induce cell cycle arrest, specifically at the G2/M phase, and trigger apoptosis in cancer cells.[6][7][8]

Agents that target tubulin are broadly classified into two groups:

-

Microtubule Stabilizing Agents: (e.g., Taxanes) which bind to the interior of the microtubule, preventing depolymerization.[3]

-

Microtubule Destabilizing Agents: (e.g., Vinca Alkaloids, Colchicine) which prevent the polymerization of tubulin dimers.[3]

N-(3,4,5-Trimethoxyphenyl)benzamidine belongs to the latter class, specifically designed to interact with the colchicine binding site located at the interface of the α- and β-tubulin dimer.[9] Its chemical architecture is inspired by potent natural products like Combretastatin A-4 (CA-4), where the TMP group (A-ring) is a crucial pharmacophore for high-potency inhibition.[1][2][10] The benzamidine moiety serves as a synthetic replacement for the B-ring found in many natural inhibitors.

The Critical Role of the 3,4,5-Trimethoxyphenyl (TMP) Moiety

Structure-activity relationship (SAR) studies have consistently demonstrated that the 3,4,5-trimethoxy substitution pattern on one of the phenyl rings is indispensable for potent inhibition of tubulin polymerization and strong cytotoxicity.[1][2][3][10] This specific arrangement allows for optimal hydrogen bonding and hydrophobic interactions within the colchicine binding pocket on β-tubulin. Molecular modeling and X-ray crystallography of related compounds confirm that the TMP group occupies a key sub-cavity within the binding site.[9][11] Therefore, the inclusion of this group in N-(3,4,5-Trimethoxyphenyl)benzamidine provides a strong scientific basis for its proposed mechanism of action.

Mechanism of Action: From Molecular Binding to Cellular Demise

The proposed mechanism for N-(3,4,5-Trimethoxyphenyl)benzamidine follows a well-orchestrated pathway leading to cancer cell death.

-

Binding to Tubulin: The compound binds to soluble, unpolymerized αβ-tubulin heterodimers at the colchicine site.

-

Inhibition of Polymerization: This binding event induces a conformational change in the tubulin dimer, rendering it incapable of adding to the growing plus-ends of microtubules.

-

Disruption of Microtubule Dynamics: The net effect is a shift in the equilibrium towards depolymerization, leading to a significant loss of the cellular microtubule network.[12]

-

Mitotic Spindle Failure: In dividing cells, this disruption prevents the formation of a functional mitotic spindle.

-

G2/M Phase Arrest: Without a proper spindle to segregate chromosomes, the cell cycle checkpoints are activated, arresting the cell in the G2/M phase.[7][13]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[14]

Caption: Proposed mechanism of N-(3,4,5-Trimethoxyphenyl)benzamidine action.

Experimental Validation Workflow

A rigorous, multi-step experimental approach is required to validate the activity and mechanism of a novel tubulin inhibitor. The following sections provide detailed, self-validating protocols for the key assays in this workflow.

Caption: A logical workflow for characterizing tubulin inhibitors.

Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay directly measures the compound's ability to inhibit the polymerization of purified tubulin in a cell-free system. The fluorescence-based method is highly sensitive and suitable for high-throughput screening.[5][15]

Causality: The principle lies in using a fluorescent reporter that specifically binds to polymerized microtubules. An increase in fluorescence intensity over time is directly proportional to the extent of tubulin polymerization.[5][15] An effective inhibitor will suppress this increase.

Methodology:

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[6] Keep on ice and use within one hour. Causality: Tubulin is thermally unstable; keeping it on ice is critical to prevent spontaneous denaturation and aggregation.[16]

-

GTP Stock: Prepare a 100 mM GTP solution in water. Store at -80°C.

-

Assay Buffer: Prepare GTB supplemented with 15% glycerol and 1 mM GTP. Glycerol enhances polymerization.

-

Test Compound: Prepare a 10x stock of N-(3,4,5-Trimethoxyphenyl)benzamidine in an appropriate solvent (e.g., DMSO), and then dilute to the final 10x concentration in Assay Buffer.

-

Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Colchicine or Nocodazole) and a known stabilizer (e.g., 100 µM Paclitaxel) as positive controls, and a vehicle control (e.g., 1% DMSO) as a negative control.[5][6]

-

-

Assay Execution (96-well format):

-

Pre-warm a black, clear-bottom 96-well plate and a fluorescence microplate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

On ice, prepare the final Tubulin Reaction Mix to a concentration of 2 mg/mL tubulin in Assay Buffer, including the fluorescent reporter as per the manufacturer's instructions (e.g., from Cytoskeleton, Inc. BK011P kit).[15][17]

-

To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.[5] Causality: Initiating the reaction at 37°C from an ice-cold state ensures synchronized polymerization start across all wells.

-

Immediately place the plate in the pre-warmed reader.

-

-

Data Acquisition & Analysis:

-

Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes at 37°C.[15]

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).

-

Protocol: Cell Viability Assay (MTT-Based)

This assay assesses the cytotoxic effect of the compound on cancer cell lines. It measures the metabolic activity of a cell population, which is an indicator of the number of viable cells.[8][18]

Causality: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[18] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-(3,4,5-Trimethoxyphenyl)benzamidine in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.

-

Incubate for 48-72 hours. Causality: A longer incubation period is necessary for antimitotic agents to act, as they only affect cells undergoing division.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

-

Protocol: Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.

Causality: Antibodies specific to α- or β-tubulin, tagged with a fluorophore, are used to stain the microtubule network. A potent inhibitor will cause a visible depolymerization and disruption of the filamentous microtubule structure compared to the well-organized network in control cells.[7][19]

Methodology:

-

Cell Preparation:

-

Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

-

Treat the cells with the test compound (e.g., at its IC₅₀ and 10x IC₅₀ concentrations) and controls for 18-24 hours.

-

-

Fixation and Permeabilization:

-

Rinse cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]

-

Rinse three times with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 20 minutes.[19] Causality: Permeabilization is essential to allow the antibodies to pass through the cell membrane and access the intracellular cytoskeleton.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[19]

-

Incubate with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C.[19]

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) in the dark for 1 hour at 37°C.[19]

-

For nuclear counterstaining, add DAPI (4′,6-diamidino-2-phenylindole) for the last 10 minutes of incubation.

-

-

Imaging and Analysis:

-

Wash the coverslips three times with PBS and mount them on microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Expected Outcome: Control cells will show a fine, filamentous network of microtubules extending throughout the cytoplasm. Treated cells will exhibit a diffuse, punctate tubulin stain, indicating microtubule depolymerization and collapse.[7]

-

Expected Data Summary

The following table presents representative data that would be expected for a potent tubulin polymerization inhibitor from the described assays.

| Parameter | Assay | Cell Line | Representative Value | Reference Compound |

| IC₅₀ | In Vitro Tubulin Polymerization | N/A | 1-5 µM | Colchicine (~2-3 µM)[2] |

| IC₅₀ | Cell Viability (MTT, 72h) | HeLa (Cervical Cancer) | 5-50 nM | Combretastatin A-4 (~1-10 nM)[20] |

| IC₅₀ | Cell Viability (MTT, 72h) | MCF-7 (Breast Cancer) | 10-100 nM | Combretastatin A-4 (~1-20 nM)[20] |

| Cellular Effect | Immunofluorescence | HeLa / MCF-7 | Microtubule Depolymerization | Colchicine (Depolymerization) |

| Cellular Effect | Cell Cycle Analysis | HeLa / MCF-7 | G2/M Phase Arrest | Colchicine (G2/M Arrest) |

Conclusion and Future Directions

N-(3,4,5-Trimethoxyphenyl)benzamidine, by virtue of its core chemical features, stands as a promising candidate for investigation as a tubulin polymerization inhibitor. Its design leverages the well-established importance of the 3,4,5-trimethoxyphenyl moiety for high-affinity binding to the colchicine site on tubulin. The experimental workflows detailed in this guide provide a robust framework for its characterization, from initial biochemical validation to the elucidation of its cellular mechanism of action.

Successful validation would position this compound, and its analogues, as valuable leads for further preclinical development. Future studies should focus on optimizing its structure to enhance potency and improve pharmacokinetic properties, with the ultimate goal of developing novel antimitotic agents that can overcome the challenges of drug resistance in cancer therapy.

References

- BenchChem. In Vitro Tubulin Polymerization Inhibition Assay - Application Notes and Protocols. Benchchem.

- BenchChem. In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61 - Application Notes and Protocols. Benchchem.

-

Ohsumi K, Nakagawa R, Fukuda Y, et al. Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry. 2004;47(22):5427-5437. Available from: [Link]

-

Iwasaki S, Shirai R, Koiso Y, et al. Novel Combretastatin Analogues Effective against Murine Solid Tumors: Design and Structure−Activity Relationships. Journal of Medicinal Chemistry. 1998;41(24):4667-4672. Available from: [Link]

-

Arnst KE, Wang X, Lee M, et al. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. IU Indianapolis ScholarWorks. 2018. Available from: [Link]

- BenchChem. Cell Viability Assays for Anticancer Thiourea Derivatives - Application Notes. Benchchem.

-

Cheung-Ong K, Giaever G, Nislow C. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. 2018. Available from: [Link]

-

Gali-Muhtasib H, El-Sabban M, Kuester D. Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. 2013;22(2):137-147. Available from: [Link]

-

Darzynkiewicz Z, Zhao H, Halicka HD, et al. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers. 2018;10(8):265. Available from: [Link]

-

Pettit GR. Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports. 2023. Available from: [Link]

-

Shu SJ, Han BH, Kutz JN. Immunofluorescence staining of microtubules. Bio-protocol. 2018;8(8):e2808. Available from: [Link]

-

Unknown Author. 3.3. In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Available from: [Link]

-

Warner BW, Puckett CA, St-Onge J, et al. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021;6(27):17769-17777. Available from: [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. Available from: [Link]

-

Visikol. Cell Viability for 3D Cell Culture Models. Visikol. 2023. Available from: [Link]

-

Wang Y, Zhang N, Zhang L, et al. Quantitative Method for Microtubule Analysis in Fluorescence Images. Microscopy and Microanalysis. 2015;21(6):1499-1507. Available from: [Link]

-

Birukova AA, Birukov KG. Fluorescence Methods for the Analysis of Microtubule/Microfilament Involvement in the Regulation of Endothelial Barrier Function. IntechOpen. 2020. Available from: [Link]

-

Unknown Author. 1 Whole-mount immunofluorescent staining of microtubules ( green) and... ResearchGate. Available from: [Link]

-

LookChem. Cas 23557-83-7,N-(3,4,5-Trimethoxyphenyl)benzamidine. LookChem. Available from: [Link]

-

Martin-Cofreces NB, Sancho D, Sanchez-Madrid F. Analysis of Microtubules and Microtubule-Organizing Center at the Immune Synapse. PMC. 2017. Available from: [Link]

-

Szekeres T, Fritzer-Szekeres M, Saiko P, et al. N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. ResearchGate. 2007. Available from: [Link]

-

Li W, Shuai W, Liu C, et al. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. PMC. 2022. Available from: [Link]

-

Rai D, Singh JK, Mahajan S, et al. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. 2013. Available from: [Link]

-

Szekeres T, Fritzer-Szekeres M, Saiko P, et al. 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. 2007. Available from: [Link]

-

Rambabu N, Ram B, Dubey PK, et al. Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. 2017;33(1):309-318. Available from: [Link]

-

Lu Y, Chen J, Yang L, et al. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. 2016. Available from: [Link]

-

Zhao Y, Li Y, Liu Y, et al. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. 2025. Available from: [Link]

-

Lu Y, Chen J, Yang L, et al. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. PMC. 2016. Available from: [Link]

-

Wang C, Zhang Y, Yang S, et al. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. 2019. Available from: [Link]

-

Abo-Sier AH, Badran MM, Khalifa M. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. PubMed. 1977. Available from: [Link]

-

Unknown Author. [3,4,5-trimethoxybenzamides. IV. - Synthesis of the new trimethoxybenzoyloxazolidine]. PubMed. Available from: [Link]

-

Singh P, Kaur M, Kumar V. Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. 2014. Available from: [Link]

-

El-Gazzar MG, El-Gazzar F, El-Gazzar A, et al. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. 2022. Available from: [Link]

-

de Oliveira Filho AA, da Silva JCS, e Silva LCN, et al. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. 2023. Available from: [Link]

-

MacMaster SL, Williams KN, Dakshanamurthy S, et al. Identification and Characterization of a New Tubulin-Binding. UR Scholarship Repository. 2007. Available from: [Link]

-

Jumaah M, Al-Jaf H, Kadir M, et al. 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. ResearchGate. 2022. Available from: [Link]

-

Saeed S, Rashid N, Jones PG, et al. 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. PMC. 2008. Available from: [Link]

-

Wang Y, Wang H, Wang S, et al. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor. Semantic Scholar. 2020. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scholarship.richmond.edu [scholarship.richmond.edu]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. maxanim.com [maxanim.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. pubs.acs.org [pubs.acs.org]

N-(3,4,5-Trimethoxyphenyl)benzamidine: A Versatile Precursor for the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3,4,5-Trimethoxyphenyl)benzamidine is a strategic chemical precursor that merges two critical pharmacophores: the benzamidine moiety and the 3,4,5-trimethoxyphenyl (TMP) group. The TMP group is a privileged scaffold found in numerous natural and synthetic compounds known to inhibit tubulin polymerization, a key mechanism in anticancer therapy. The benzamidine functional group serves as a highly versatile synthon for constructing a wide array of nitrogen-containing heterocycles. This guide provides a comprehensive overview of the synthesis of this precursor and its application in developing potent bioactive molecules, including quinazoline-based compounds, 1,3,5-triazine tubulin inhibitors, and ribonucleotide reductase inhibitors. Detailed experimental protocols, mechanistic insights, and supporting bioactivity data are presented to empower researchers in leveraging this precursor for novel drug discovery initiatives.

Introduction: The Strategic Importance of the Trimethoxyphenyl Scaffold

In medicinal chemistry, certain structural motifs consistently appear in molecules with significant biological activity. The 3,4,5-trimethoxyphenyl (TMP) group is one such "privileged" structure. Its prevalence is rooted in nature; it forms the core of potent natural products like the microtubule-destabilizing agent podophyllotoxin. The strategic placement of three methoxy groups on the phenyl ring is crucial for high-affinity binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[1]

By incorporating this TMP group into a versatile precursor like N-(3,4,5-Trimethoxyphenyl)benzamidine, we create a powerful tool for drug development. The true synthetic potential lies in the N-arylbenzamidine functionality. This group is an ideal starting point for a variety of cyclization reactions, providing a direct route to important heterocyclic systems such as quinazolines, triazines, and imidazoles, which themselves are core structures in many approved drugs.[2][3][4] This guide explores the synthesis of this key precursor and its subsequent transformation into diverse and potent bioactive molecules.

Physicochemical Properties and Synthesis of the Precursor

The foundational step in any drug discovery cascade is the efficient and reliable synthesis of the core precursor. Understanding its properties is paramount for downstream applications.

| Property | Value | Reference |

| CAS Number | 23557-83-7 | [5] |

| Molecular Formula | C₁₆H₁₈N₂O₃ | [5] |

| Molecular Weight | 286.33 g/mol | [5] |

| Boiling Point | 462.4°C at 760 mmHg | [5] |

| Density | 1.13 g/cm³ | [5] |

This protocol describes a modified Pinner reaction, a classic method for synthesizing amidines from nitriles. The causality for this choice rests on the high reliability and commercial availability of the starting materials.[5]

Materials:

-

Benzonitrile (1.0 eq)

-

3,4,5-Trimethoxyaniline (1.0 eq)

-

Aluminum trichloride (AlCl₃) (1.2 eq)

-

Anhydrous Toluene

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4,5-trimethoxyaniline (1.0 eq) and anhydrous toluene. Stir the mixture under a nitrogen atmosphere until the aniline is fully dissolved.

-

Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Carefully add aluminum trichloride (1.2 eq) portion-wise. Causality: AlCl₃ acts as a Lewis acid to activate the nitrile, making it more susceptible to nucleophilic attack by the aniline. Anhydrous conditions are critical to prevent quenching of the Lewis acid.

-

Nitrile Addition: Add benzonitrile (1.0 eq) dropwise to the stirring suspension.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Causality: This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Basification and Extraction: Basify the aqueous slurry to pH > 10 by the slow addition of 10% aqueous NaOH. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure N-(3,4,5-Trimethoxyphenyl)benzamidine.

Caption: Workflow for the synthesis of the target precursor.

The Amidine Moiety: A Gateway to Bioactive Heterocycles

The N-arylbenzamidine functional group is a linchpin for synthetic versatility. It contains the requisite N-C-N fragment that, through carefully chosen reaction partners, can be readily cyclized into a variety of aromatic heterocyclic systems. This "plug-and-play" nature allows for the rapid generation of molecular diversity around the core TMP scaffold.

Caption: Synthetic pathways from the precursor to key heterocycles.

Application Focus 1: Synthesis of Quinazoline-Based Bioactive Molecules

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][6] Their rigid, planar structure is ideal for interacting with enzymatic active sites. By using our TMP-containing precursor, we can synthesize novel quinazolines that combine the established bioactivity of the quinazoline core with the potent tubulin-targeting properties of the TMP moiety.

This protocol is a representative example of a Friedländer-type annulation to construct the quinazoline ring system.

Materials:

-

N-(3,4,5-Trimethoxyphenyl)benzamidine (1.0 eq)

-

2'-Aminoacetophenone (1.0 eq)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, combine N-(3,4,5-Trimethoxyphenyl)benzamidine (1.0 eq) and 2'-aminoacetophenone (1.0 eq).

-

Cyclization: Add polyphosphoric acid (PPA) as both the solvent and catalyst. Heat the mixture to 120-140°C with stirring for 4-6 hours. Causality: PPA is a strong dehydrating agent and proton source that promotes the intramolecular cyclocondensation reaction to form the quinazoline ring.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and then carefully add it to a beaker of ice water with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue via flash column chromatography on silica gel to afford the target quinazoline derivative.

Caption: Simplified mechanism of quinazoline formation.

Application Focus 2: Synthesis of 1,3,5-Triazine-Based Tubulin Inhibitors

The 1,3,5-triazine scaffold is another privileged structure in medicinal chemistry, known for its metabolic stability and ability to present substituents in a well-defined three-dimensional arrangement.[4] Combining the triazine core with the TMP moiety has proven to be a highly effective strategy for creating potent inhibitors of tubulin polymerization, leading to promising anticancer agents.[1][7]

This protocol is based on the reaction of an amidine with a suitable partner to form the triazine ring. A copper-catalyzed method is often employed for efficiency.[8]

Materials:

-

N-(3,4,5-Trimethoxyphenyl)benzamidine (1.0 eq)

-

Benzamidine hydrochloride (2.0 eq)

-

Benzyl alcohol (1.5 eq)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene

Procedure:

-

Reaction Setup: In a sealable reaction vessel, combine N-(3,4,5-Trimethoxyphenyl)benzamidine, benzamidine hydrochloride, Cu(OAc)₂·H₂O, and Na₂CO₃.

-

Solvent and Reagent Addition: Add toluene followed by benzyl alcohol.

-

Reaction: Seal the vessel and heat the mixture to 110-120°C with vigorous stirring for 24 hours. Causality: The copper catalyst facilitates the oxidative coupling and cyclotrimerization reaction required to form the triazine ring.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction and Concentration: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3,5-triazine derivative.

Caption: Mechanism of action for TMP-based tubulin inhibitors.

The following data is for novel trimethoxyphenyl (TMP)-based triazinone analogs tested against the hepatocellular carcinoma (HepG2) cell line, demonstrating the potency of this structural combination.[1]

| Compound ID | Description | IC₅₀ (μM) vs. HepG2 |

| 9 | N-phenyl triazinone | 1.38 |

| 10 | N-pyridoyl triazinone | 2.52 |

| 11 | N-phenylthiazolyl triazinone | 3.21 |

| Podophyllotoxin | Reference Compound | <1 (approx.) |

Application Focus 3: Development of Ribonucleotide Reductase Inhibitors

While the TMP moiety is famous for tubulin inhibition, slight modifications to the overall molecular architecture can direct its activity towards entirely different, yet equally critical, cellular targets. A prime example is N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine (KITC), a novel resveratrol analog.[9][10] This compound targets ribonucleotide reductase (RR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[10] Inhibiting RR starves cancer cells of dNTPs, halting proliferation and inducing apoptosis.

Caption: Pathway of Ribonucleotide Reductase (RR) inhibition by KITC.

Studies on the HL-60 human promyelocytic leukemia cell line have demonstrated the potent and multi-faceted effects of KITC.[10]

| Biological Effect | Observation | Significance |

| Apoptosis | Dose-dependent induction of apoptosis | Direct cytotoxic effect on cancer cells. |

| dNTP Pools | Significant depletion of intracellular dTTP and dATP | Confirms on-target inhibition of Ribonucleotide Reductase. |

| Combination Therapy | Synergistic growth inhibition with Ara-C | Potential to enhance the efficacy of conventional chemotherapies. |

Conclusion and Future Outlook

N-(3,4,5-Trimethoxyphenyl)benzamidine is far more than a simple chemical intermediate; it is a strategically designed precursor that provides a direct entry point into several classes of high-value, biologically active molecules. Its synthesis is achievable through established chemical methods, and the versatility of the amidine group allows for facile diversification into quinazoline, triazine, and other heterocyclic systems. The embedded trimethoxyphenyl moiety consistently imparts potent bioactivity, primarily through tubulin inhibition, but as demonstrated, can be leveraged to target other critical cancer-related enzymes.

Future research should focus on expanding the library of heterocycles derived from this precursor. Exploring its use in synthesizing novel antiviral[11], anti-inflammatory[12], and antimicrobial agents is a promising avenue. Furthermore, applying modern synthetic methodologies such as microwave-assisted[3] or sonochemical[4][13] protocols could accelerate the discovery of new lead compounds derived from this powerful and versatile precursor.

References

-

Al-Ostoot, F.H., Al-Ghorbani, M., Kandeel, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

-

LookChem. (n.d.). N-(3,4,5-Trimethoxyphenyl)benzamidine. Retrieved from [Link]

-

Koca, M., Güller, U., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4, 194. [Link]

-

Wang, H., Li, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503-3513. [Link]

- Google Patents. (2015).

-

ResearchGate. (n.d.). N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine. [Link]

-

Sharma, P., & Sharma, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 107-120. [Link]

-

Jin, L., et al. (2006). Synthesis, Structure, and Bioactivity of N′‐Substituted Benzylidene‐3,4,5‐trimethoxybenzohydrazide and 3‐Acetyl‐2‐Substituted Phenyl‐5‐(3,4,5‐trimethoxyphenyl)‐2,3‐dihydro‐1,3,4‐oxadiazole Derivatives. ChemInform, 38. [Link]

-

Fritzer-Szekeres, M., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. International Journal of Oncology, 31(5), 1261-6. [Link]

-

Wu, Z., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 39(8), 1145-1168. [Link]

-

Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]

-

El-Sayed, N. N. E., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical Sciences and Research, 7(5), 1931-1945. [Link]

-

ResearchGate. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

-

PubMed. (n.d.). [3,4,5-trimethoxybenzamides. IV. - Synthesis of the new trimethoxybenzoyloxazolidine]. [Link]

-

Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

- Google Patents. (2016).

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]

-

IAEA. (n.d.). Synthesis of N-hydroxy-N-(o-chlorophenyl)-N'-(p-methoxyphenyl)benzamidine hydrochloride and its reactions with various metal ions. [Link]

-

Semantic Scholar. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

-

NCBI. (n.d.). N-Cyclohexyl-3,4,5-trimethoxybenzamide. [Link]

-

MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. [Link]

-

PubChemLite. (n.d.). 3,4,5-trimethoxy-n-(3-methylphenyl)benzamide. [Link]

-

IntechOpen. (2017). Bioactive Molecules Profile from Natural Compounds. [Link]

-

PubMed. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. [Link]

-

MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

-

NCBI. (n.d.). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. [Link]

-

PubMed. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. [Link]

-

ScienceOpen. (2025). Biologically active guanidine alkaloids. [Link]

-

ACS Publications. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]

- 7. japsonline.com [japsonline.com]

- 8. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. researchgate.net [researchgate.net]

In silico modeling of N-(3,4,5-Trimethoxyphenyl)benzamidine binding

An In-Depth Technical Guide to the In Silico Modeling of N-(3,4,5-Trimethoxyphenyl)benzamidine Binding

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of N-(3,4,5-Trimethoxyphenyl)benzamidine with a protein target using state-of-the-art computational modeling techniques. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring a robust and self-validating workflow suitable for drug discovery and molecular biology research.

The benzamidine scaffold is a well-established pharmacophore known for its ability to inhibit serine proteases, such as trypsin and thrombin, by mimicking the guanidinium group of arginine.[1][2][3] The addition of a 3,4,5-trimethoxyphenyl group, a moiety present in numerous bioactive compounds, presents an interesting subject for detailed binding analysis.[4][5] This guide will use human thrombin as an exemplary target, given its critical role in coagulation and the extensive history of benzamidine-based inhibitor development.[6]

Our exploration will follow a multi-stage computational pipeline, beginning with static-picture predictions via molecular docking, advancing to a dynamic understanding of the complex through molecular dynamics simulations, and culminating in a quantitative estimation of binding affinity using end-point free energy calculations.

Section 1: The Computational Drug Discovery Workflow

A successful in silico analysis is not a single experiment but a logical progression of techniques, where each step refines the understanding from the last. This workflow is designed to systematically reduce uncertainty and build a compelling, data-driven hypothesis of molecular binding.

Caption: A high-level overview of the computational pipeline.

Section 2: System Preparation: The Foundation of Accuracy

The quality of any simulation is dictated by the quality of its starting materials. This phase involves preparing both the protein receptor and the small molecule ligand for the subsequent computational steps.

Target Receptor Preparation

Rationale: Crystal structures obtained from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential molecules (e.g., water, crystallization agents) and may lack hydrogen atoms, which are crucial for accurate force field calculations.[7] Preparation ensures a clean, complete, and energetically favorable starting structure. We will use human α-thrombin complexed with a benzamidine-based inhibitor (PDB ID: 1T64) as our starting point.

Experimental Protocol:

-

Obtain Structure: Download the PDB file for 1T64 from the RCSB Protein Data Bank.

-

Clean the PDB: Use visualization software like PyMOL or UCSF ChimeraX to remove all crystallographic water molecules, co-solvents, and any original ligands from the binding site.[8] This prevents interference with our specific ligand of interest.

-

Protonation and Repair: Utilize a tool like AutoDockTools (ADT) or the PDB2PQR server to add polar hydrogen atoms, which are critical for defining hydrogen bonds.[7][9] These tools also allow for the repair of any missing side-chain atoms.

-

Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges in ADT) to each atom in the protein.[7] This is essential for calculating electrostatic interactions.

-

Final Output: Save the prepared receptor in the PDBQT file format, which includes atomic charges and atom type information required by AutoDock Vina.[10]

Ligand Preparation

Rationale: The ligand's three-dimensional conformation and electronic properties must be accurately defined. Starting with a 2D structure, we must generate a low-energy 3D conformer and assign appropriate atomic charges and rotatable bonds to allow for flexibility during docking.

Experimental Protocol:

-

Obtain Structure: Acquire the 2D structure of N-(3,4,5-Trimethoxyphenyl)benzamidine, for instance, from the PubChem database (CID 126359).

-

Generate 3D Conformation: Use a tool like Avogadro or an online converter to generate an initial 3D structure. Perform a preliminary energy minimization using a universal force field (e.g., MMFF94) to produce a reasonable starting geometry.

-

Prepare for Docking (ADT):

-

Load the 3D structure into AutoDockTools.

-

Detect the torsional root and define the rotatable bonds. This step is crucial for allowing conformational flexibility of the ligand during the docking simulation.

-

Assign Gasteiger charges.

-

Save the final prepared ligand as a PDBQT file.[11]

-

Section 3: Molecular Docking: Predicting the Binding Pose

Molecular docking serves as a computational screening tool to predict the preferred orientation (pose) of a ligand when bound to a protein and to estimate the strength of the interaction (binding affinity).[9]

Rationale: We employ AutoDock Vina, a widely used open-source docking program, due to its excellent balance of computational speed and accuracy.[12] The scoring function in Vina approximates the binding free energy (in kcal/mol), allowing us to rank different poses. A more negative value indicates a more favorable predicted binding affinity.[9]

Caption: Key steps in the molecular docking process.

Experimental Protocol:

-

Define the Search Space: The "grid box" defines the three-dimensional space within the receptor where Vina will search for optimal ligand poses. This box should be centered on the active site (identified from the co-crystallized ligand in 1T64 or through literature) and be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[10]

-

Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and dimensions of the grid box. An example is provided below.

-

Execute Docking: Run the Vina simulation from the command line. The exhaustiveness parameter controls the thoroughness of the search; a higher value increases computational time but also the chance of finding the true energy minimum.[12]

-

Analyze Results: Vina will output a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity.[9] Visualize these poses in PyMOL or ChimeraX to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. The pose with the best score and most chemically sensible interactions is selected for further analysis.

| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -9.2 | 0.00 | ASP189, GLY216, SER195 |

| 2 | -8.8 | 1.34 | ASP189, TRP215 |

| 3 | -8.5 | 2.11 | GLY216, VAL213 |

Table 1: Example output from a molecular docking simulation. The data is illustrative. The best pose is selected based on the most favorable binding affinity and logical interactions.

Section 4: Molecular Dynamics (MD) Simulation: Capturing System Dynamics

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing a more realistic view of the protein-ligand complex's stability and interactions in a simulated physiological environment.[13]

Rationale: We use GROMACS, a powerful and highly efficient open-source MD engine.[13][14] The goal is to assess the stability of the docked pose. If the ligand remains stably bound in its predicted pose throughout the simulation, it lends significant confidence to the docking result. This step is a critical self-validation of the initial prediction. The CHARMM36 force field is chosen for its robustness in modeling protein-ligand systems.[15]

Experimental Protocol: This is a multi-step process.[15][16][17]

-

System Building:

-

Merge Coordinates: Combine the coordinate files of the prepared receptor and the best ligand pose from docking into a single complex PDB file.[15]

-

Generate Topology: Use the GROMACS pdb2gmx tool to generate a topology for the protein based on the CHARMM36 force field. The ligand topology and parameters must be generated separately, often using a server like CGenFF, and then included in the main system topology.[18]

-

Define Simulation Box: Create a periodic simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic a physiological salt concentration.[18]

-

-

Minimization and Equilibration:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (Canonical ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (Isothermal-isobaric ensemble). This ensures the correct density of the system.

-

-

Production MD:

-

Remove the position restraints and run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectory data (atomic coordinates over time) is saved at regular intervals.

-

Caption: A detailed workflow for setting up and running an MD simulation.

Section 5: Binding Free Energy Calculation: Quantifying Affinity

MD simulations provide the trajectory data needed for more rigorous estimations of binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular "end-point" technique that offers a balance between computational cost and accuracy.[19][20][21]

Rationale: MM/GBSA calculates the binding free energy by summing the molecular mechanics energies in the gas phase and the solvation free energies, then subtracting the energies of the individual receptor and ligand.[19][22] It is computationally less expensive than alchemical methods like Free Energy Perturbation (FEP) but generally more accurate than docking scores.[23] The calculation is performed on a series of snapshots from the stable portion of the MD trajectory.

The core equation is:

ΔG_bind =

Where each G term is calculated as: G_x = E_MM + G_solv

-

E_MM : Gas-phase molecular mechanics energy (bonds, angles, van der Waals, electrostatics).

-

G_solv : Solvation free energy, composed of a polar part (calculated with the Generalized Born model) and a non-polar part (related to the solvent-accessible surface area, SASA).[19]

Experimental Protocol:

-

Extract Trajectory: From the 100 ns production MD run, extract a set of coordinate snapshots from the equilibrated (stable) phase of the simulation (e.g., the last 50 ns).

-

Run MM/GBSA Calculation: Use a tool like the g_mmpbsa script (often used with GROMACS trajectories) or AMBER's MMPBSA.py to perform the calculation on the extracted snapshots.[20]

-

Decompose Energies: Analyze the output to understand the contribution of different energy terms (van der Waals, electrostatic, polar solvation, non-polar solvation) to the overall binding affinity. This can provide invaluable insight into the driving forces of the binding event.[23]

| Energy Component | Average Contribution (kJ/mol) | Standard Deviation (kJ/mol) |

| Van der Waals | -180.5 | 10.2 |

| Electrostatic | -95.3 | 15.5 |

| Polar Solvation | +155.8 | 12.1 |

| Non-Polar (SASA) | -22.1 | 1.8 |

| ΔG binding | -142.1 | 18.7 |

Table 2: Example MM/GBSA energy decomposition for N-(3,4,5-Trimethoxyphenyl)benzamidine binding to thrombin. The data is illustrative. Note that van der Waals and electrostatic interactions are the primary driving forces for binding.

Section 6: Conclusion and Future Directions

This guide has outlined a rigorous, multi-step computational workflow to model the binding of N-(3,4,5-Trimethoxyphenyl)benzamidine to a target protein. By progressing from static docking to dynamic simulation and quantitative energy calculations, we build a layered, evidence-based model of the molecular recognition event. The results from this pipeline—the predicted binding pose, the assessment of complex stability, and the calculated binding free energy—provide a strong foundation for guiding further experimental work, such as chemical synthesis of derivatives and in vitro binding assays. This self-validating system, where MD simulations test the hypotheses generated by docking, exemplifies a modern approach to computational drug discovery.

References

-

BioExcel. (n.d.). Protein Ligand Complex MD Setup tutorial using BioExcel Building Blocks. Retrieved from [Link]

-

Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 7(9), 843–854. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Deep Origin. (2018). MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Retrieved from [Link]

-

Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

-

University of Florence. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Bioinformatics Academy. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. Retrieved from [Link]

-

Sun, T., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. Physical Chemistry Chemical Physics, 24(1), 173-186. Available at: [Link]

-

Jo, S., et al. (2020). Calculation of binding free energies. Methods in Molecular Biology, 2119, 169-191. Available at: [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Retrieved from [Link]

-

GROMACS. (n.d.). Protein-Ligand Complex - GROMACS Tutorial Summary. Retrieved from [Link]

-

Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

-

The Vina Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

-

Khan, N. T. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Retrieved from [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449-461. Available at: [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

-

Prasad, J. (n.d.). GROMACS Tutorial : Protein-Ligand Complex. Retrieved from [Link]

-

Wang, E., et al. (2021). What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Expert Opinion on Drug Discovery, 16(8), 847-858. Available at: [Link]

-

Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

-

Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

-

Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

-

Onufriev, A., & Case, D. A. (2022). Accurate Binding Free Energy Method from End-State MD Simulations. Journal of Chemical Information and Modeling, 62(17), 4146–4159. Available at: [Link]

-

Kumar, S., et al. (2016). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Journal of Chemistry, 2016, 8142140. Available at: [Link]

-

Zhang, X., et al. (2017). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Molecules, 22(10), 1777. Available at: [Link]

-

Gapsys, V., et al. (2020). Exploring the Effectiveness of Binding Free Energy Calculations. Journal of Chemical Information and Modeling, 60(2), 947-961. Available at: [Link]

-

Asuha, S., et al. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 30(1), 1. Available at: [Link]

-

Gapsys, V., et al. (2021). Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry. The Journal of Chemical Physics, 154(20), 204101. Available at: [Link]

-

Marković, V., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 923-934. Available at: [Link]

-

ResearchGate. (n.d.). Benzamidine derivatives studied. Retrieved from [Link]

-

Alvarez-Larena, A., et al. (2002). Thrombin Inhibition by Novel Benzamidine Derivatives: A Free-Energy Perturbation Study. Journal of Medicinal Chemistry, 45(21), 4677-4680. Available at: [Link]

-

Sabisz, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6965. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Retrieved from [Link]

-

Gavan, A., et al. (2021). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 26(11), 3368. Available at: [Link]

-

Sari, D. R. T., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences, 24(3), 2745. Available at: [Link]

-

LookChem. (n.d.). Cas 23557-83-7,N-(3,4,5-Trimethoxyphenyl)benzamidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. Retrieved from [Link]

-

Al-Karmalawy, A. A., et al. (2025). In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identification of potential inhibitors for SARS-CoV-2 main protease. Journal of the Indian Chemical Society, 102(3), 101345. Available at: [Link]

-